An In-depth Technical Guide to 2,2-Dimethylpentanoic Acid: Properties, Synthesis, Analysis, and Therapeutic Potential
An In-depth Technical Guide to 2,2-Dimethylpentanoic Acid: Properties, Synthesis, Analysis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-dimethylpentanoic acid (CAS No. 1185-39-3), a branched-chain carboxylic acid. The document details its physicochemical properties, outlines potential synthetic and analytical methodologies, and explores its emerging role in drug discovery and development. Particular focus is given to the potential modulation of Peroxisome Proliferator-Activated Receptors (PPARs) and its influence on the γ-aminobutyric acid (GABA) system. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, analytical chemistry, and pharmacology.
Chemical and Physical Properties
2,2-Dimethylpentanoic acid, also known as 2,2-dimethylvaleric acid, is a seven-carbon branched-chain fatty acid.[1] Its structure features a pentanoic acid backbone with two methyl groups attached to the alpha-carbon.
Quantitative Data Summary
The key physicochemical properties of 2,2-dimethylpentanoic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1185-39-3 | [2][3] |
| Molecular Formula | C₇H₁₄O₂ | [2][3] |
| Molecular Weight | 130.18 g/mol | [3] |
| Density | 0.918 g/mL at 20 °C | [4] |
| Boiling Point | 200-205 °C | [4] |
| Melting Point | -55.77 °C (estimate) | [4] |
| Flash Point | 200-205 °C | [4] |
| Refractive Index | n20/D 1.422 | [5] |
| pKa | ~4.969 (estimate) | [6] |
Experimental Protocols
Synthesis of 2,2-Dimethylpentanoic Acid
The synthesis of 2,2-dimethylpentanoic acid can be challenging due to steric hindrance around the quaternary α-carbon. A common retrosynthetic approach involves the alkylation of a suitable enolate. A potential synthetic route is outlined below.
Reaction Scheme:
Caption: Proposed synthesis of 2,2-Dimethylpentanoic acid.
Methodology:
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are reacted with 1-bromopropane (B46711) in anhydrous diethyl ether to form propyl magnesium bromide.
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Grignard Reaction: The solution of propyl magnesium bromide is cooled in an ice bath. A solution of tert-butyl cyanide in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
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Hydrolysis: The resulting intermediate ketimine is hydrolyzed by the slow addition of aqueous acid (e.g., 10% H₂SO₄). The mixture is then heated under reflux to ensure complete hydrolysis to the carboxylic acid.
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Workup and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2,2-dimethylpentanoic acid can be purified by vacuum distillation.
Note: A previously attempted synthesis via nucleophilic substitution of 2-chloro-2-methylpentane (B1597335) with sodium cyanide followed by hydrolysis was reported to be unsuccessful, likely due to steric hindrance at the tertiary carbon, leading to elimination rather than substitution.[3][7]
Analytical Methodologies
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of 2,2-dimethylpentanoic acid, typically requiring derivatization to increase its volatility.
Sample Preparation and Derivatization:
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Extraction: For biological samples, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) under acidic conditions can be employed.
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Derivatization: The extracted and dried sample is derivatized to form a more volatile ester. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a methyl ester using diazomethane (B1218177) or an acidic methanol (B129727) solution.
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 250 °C).
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of 2,2-dimethylpentanoic acid.
Expected ¹H NMR Spectral Data (in CDCl₃):
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~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH).
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~1.5 ppm (t, 2H): Methylene group adjacent to the terminal methyl group (-CH₂-CH₃).
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~1.2 ppm (s, 6H): Two methyl groups on the α-carbon (-C(CH₃)₂-).
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~0.9 ppm (t, 3H): Terminal methyl group (-CH₂-CH₃).
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~1.4 ppm (sextet, 2H): Methylene group (-CH₂-CH₂-CH₃).
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
~185 ppm: Carboxylic acid carbon (-COOH).
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~45 ppm: Quaternary α-carbon (-C(CH₃)₂-).
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~40 ppm: Methylene group (-CH₂-CH₂-CH₃).
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~25 ppm: Methyl groups on the α-carbon (-C(CH₃)₂-).
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~17 ppm: Methylene group (-CH₂-CH₃).
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~14 ppm: Terminal methyl group (-CH₂-CH₃).
Applications in Drug Development
While 2,2-dimethylpentanoic acid itself is not a widely used therapeutic agent, its structural motif is of interest in medicinal chemistry. Its derivatives have shown potential as modulators of key biological targets.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
Derivatives of 2,2-dimethylpentanoic acid have been investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.
References
- 1. A chemist in need of 2,2 -dimethylpentanoic acid decided to synthesize so.. [askfilo.com]
- 2. 2,2-Dimethylpentanoic acid | C7H14O2 | CID 14455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-dimethylpentanoic acid [stenutz.eu]
- 4. 2,2-DIMETHYLHEXANOIC ACID(813-72-9) 1H NMR [m.chemicalbook.com]
- 5. GABA(A) Receptor Dynamics and Constructing GABAergic Synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
